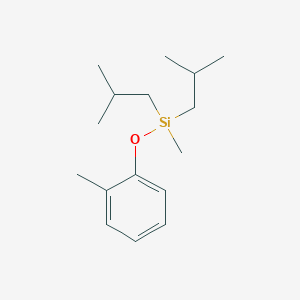
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane
Description
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is an organosilicon compound that features a silane core bonded to two 2-methylpropyl groups and one 2-methylphenoxy group
Properties
CAS No. |
59280-18-1 |
|---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
methyl-(2-methylphenoxy)-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C16H28OSi/c1-13(2)11-18(6,12-14(3)4)17-16-10-8-7-9-15(16)5/h7-10,13-14H,11-12H2,1-6H3 |
InChI Key |
YUAOABNGROSZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O[Si](C)(CC(C)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 2-methylphenol with a silane precursor, such as dichloromethylsilane, in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces a chlorine atom from the silane precursor. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as platinum or palladium complexes, can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique bonding properties.
Mechanism of Action
The mechanism by which Methyl(2-methylphenoxy)bis(2-methylpropyl)silane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. These bonds confer stability and reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom.
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethoxysilane
- Vinyltrimethoxysilane
- Octyltriethoxysilane
Comparison
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is unique due to the presence of both 2-methylphenoxy and 2-methylpropyl groups, which impart specific steric and electronic properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


